molecular formula C5H9NO2 B589398 D-proline CAS No. 1331908-17-8

D-proline

Cat. No. B589398
CAS RN: 1331908-17-8
M. Wt: 121.087
InChI Key: ONIBWKKTOPOVIA-WAPLMMNXSA-N
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Description

D-proline is the D-enantiomer of proline . It is a D-alpha-amino acid and a proline . It is an essential component of collagen and is important for proper functioning of joints and tendons . This compound is a natural product found in Antirrhinum majus, Homo sapiens, and other organisms .


Synthesis Analysis

This compound is a key starting material in the total synthesis of (−)-secu′amamine A and ®-harmicine . It can be used as a ligand for the synthesis of chiral polyoxometalate (POM) clusters . It can also be used as a catalyst in the enantioselective α-aminoxylation of aldehydes .


Molecular Structure Analysis

This compound is an isomer of the naturally occurring amino acid, L-Proline . L/D-proline and its derivatives catalyzed a wide range of reactions . The general structures of L-proline and this compound have been studied .


Chemical Reactions Analysis

This compound is a key starting material in the total synthesis of (−)-secu′amamine A and ®-harmicine . It can be used as a ligand for the synthesis of chiral polyoxometalate (POM) clusters . It can also be used as a catalyst in the enantioselective α-aminoxylation of aldehydes .


Physical And Chemical Properties Analysis

This compound is a powder that can range in color from white to yellow to pale brown . It has a melting point of 331°C . It is readily soluble in alcohol .

Scientific Research Applications

1. Role in Plant Stress Resistance

D-proline, along with glycine betaine, plays a significant role in enhancing plant abiotic stress resistance. These organic osmolytes accumulate in response to environmental stresses like drought, salinity, extreme temperatures, and heavy metals. They are believed to maintain enzyme and membrane integrity and facilitate osmotic adjustment in stressed plants. However, the exact roles of these compounds in plant osmotolerance remain debatable. While some studies indicate a positive relationship between the accumulation of this compound and stress tolerance, others suggest that their increase under stress might not be an adaptive response. Further research is needed to determine the effective use of this compound in crop production under stress environments (Ashraf & Foolad, 2007).

2. Impact on Proline Homeostasis in Arabidopsis

A study on Arabidopsis has shown that DFR1, a mitochondrial protein, plays a crucial role in inhibiting proline degradation, thus regulating proline homeostasis under drought and freezing stresses. The study found that DFR1 overexpression in plants led to enhanced tolerance to these stresses, positively correlating with proline levels. This indicates that proline, including this compound, is vital for stress tolerance in plants (Ren et al., 2018).

3. Proline in Yeast Stress Protection

In yeast, proline has been shown to protect against various stresses, including freezing, desiccation, oxidation, and ethanol. By disrupting the PUT1 gene involved in proline degradation and enhancing biosynthetic activity, yeast strains demonstrated improved stress tolerance. This suggests potential biotechnological applications of this compound in improving yeast-based industries, such as frozen dough and alcoholic beverage production (Takagi, 2008).

4. Proline in Cryopreservation

L-proline, a close relative of this compound, has been explored for its cryobiological characteristics in mammalian oocyte cryopreservation. The study showed that L-proline can improve the efficiency of cryopreservation, suggesting potential applications of this compound in similar fields (Zhang et al., 2016).

5. Enhancing Osmoregulation and Yield in Plants

Exogenous application of proline, including this compound, has shown positive effects on osmoregulation, physiological functions, essential oil concentration, and seed yield in plants like fennel under drought stress. This indicates that this compound could be beneficial in agricultural practices to improve crop resilience and yield under adverse environmental conditions (Zali & Ehsanzadeh, 2018).

Mechanism of Action

Target of Action

D-Proline is an isomer of the naturally occurring amino acid, L-Proline . It has been found in relatively high abundance in human plasma and saliva . These amino acids may be of bacterial origin, but there is also evidence that they are endogenously produced through amino acid racemase activity . This compound and L-Proline are often used as asymmetric organocatalysts for a variety of organic reactions due to their conformational rigidity .

Mode of Action

This compound interacts with its targets in a variety of ways. For instance, it has been found to efficiently inhibit the IMP-1 enzyme, belonging to the B1 subclass of metallo-β-lactamases (MBLs), one of the main targets responsible for antibiotic resistance . This suggests that this compound’s mode of action involves the coordination and inhibition of specific enzymes.

Biochemical Pathways

This compound plays a role in several biochemical pathways. It is involved in the proline biosynthesis pathway, where it is synthesized from glutamate . Proline metabolism is manipulated under stress by multiple and complex regulatory pathways and can profoundly influence cell death and survival in microorganisms, plants, and animals . A common theme is the generation of reactive oxygen species (ROS) due to proline oxidation being coupled to the respiratory electron transport chain .

Pharmacokinetics

It is known that the physicochemical properties of a molecule can influence its bioavailability . Given that this compound is a small, cyclic, non-polar amino acid, it is likely to have specific ADME properties that influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are multifaceted. It plays a crucial role in maintaining cellular homeostasis . Its presence in specific proteins and peptides within cells, as well as its involvement in metabolic pathways, highlights its importance . Moreover, it has been suggested that this compound’s action can influence cell morphology and migration/invasiveness .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in plants, proline accumulation occurs in response to various kinds of environmental stresses . A positive correlation occurs between proline accumulation and plant stress tolerance . This suggests that environmental conditions such as stress can influence the action and efficacy of this compound.

Safety and Hazards

D-proline may be harmful if absorbed through the skin, causes skin irritation, may be harmful if swallowed, and may be harmful if inhaled . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Further characterization of how proline metabolism is regulated during infection would provide new insights into the role of proline in pathogenesis . Biochemical and structural characterization of proline metabolic enzymes from different pathogens could lead to new tools for exploring proline metabolism during infection and possibly new therapeutic compounds .

properties

IUPAC Name

(2R)-pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIBWKKTOPOVIA-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70883367
Record name D-Proline
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Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name D-Proline
Source Human Metabolome Database (HMDB)
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CAS RN

344-25-2
Record name D-Proline
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Record name D-Proline
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Record name D-(+)-proline
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Record name D-PROLINE
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Record name D-Proline
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Melting Point

221 °C
Record name D-Proline
Source Human Metabolome Database (HMDB)
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